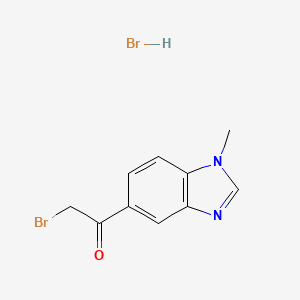

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide

CAS No.: 944450-78-6

Cat. No.: VC3873049

Molecular Formula: C10H10Br2N2O

Molecular Weight: 334.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944450-78-6 |

|---|---|

| Molecular Formula | C10H10Br2N2O |

| Molecular Weight | 334.01 g/mol |

| IUPAC Name | 2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone;hydrobromide |

| Standard InChI | InChI=1S/C10H9BrN2O.BrH/c1-13-6-12-8-4-7(10(14)5-11)2-3-9(8)13;/h2-4,6H,5H2,1H3;1H |

| Standard InChI Key | LRWGKOQDEBXXPS-UHFFFAOYSA-N |

| SMILES | CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br |

| Canonical SMILES | CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a benzimidazole ring substituted with a methyl group at the 1-position and a bromoacetyl group at the 5-position, stabilized by a hydrobromide counterion. Key structural identifiers include:

-

SMILES:

CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br -

InChI Key:

LRWGKOQDEBXXPS-UHFFFAOYSA-N

The benzimidazole moiety contributes aromatic stability and hydrogen-bonding capability, while the bromoacetyl group enhances electrophilic reactivity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀Br₂N₂O | |

| Molecular Weight | 334.01 g/mol | |

| Melting Point | 196–196.5°C | |

| Boiling Point | 408.9°C (at 760 mmHg) | |

| Solubility | Soluble in water, ethanol | |

| Density | N/A |

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via bromination of 1-(1-methyl-1H-benzimidazol-5-yl)ethanone using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. A representative procedure involves:

-

Dissolving the precursor in dichloromethane or acetonitrile.

-

Adding NBS under inert conditions (e.g., nitrogen atmosphere).

Example Reaction Conditions:

-

Precursor: 1-(1-Methyl-1H-benzimidazol-5-yl)ethanone (CAS 265107-91-3) .

-

Reagents: NBS (1.1 equiv), solvent (CH₂Cl₂ or CH₃CN).

Mechanistic Insights

The bromination proceeds via a radical mechanism initiated by light or a radical starter. The methyl group on the benzimidazole ring directs electrophilic attack to the acetyl group, ensuring regioselectivity .

Table 2: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 20–25°C (ambient) |

| Reaction Time | 3–6 hours |

| Purification Method | Silica gel chromatography |

Chemical and Physical Properties

Reactivity Profiles

The bromoacetyl group undergoes nucleophilic substitution with:

Notable Reaction:

-

With thiourea in ethanol under reflux, it forms 2-aminothiazole derivatives, valuable in antimicrobial drug development .

Stability and Decomposition

The compound is stable under ambient conditions but decomposes at temperatures >200°C, releasing hydrogen bromide (HBr) and bromine (Br₂) . Storage in amber glass under nitrogen is recommended to prevent photodegradation .

Applications in Research and Industry

Medicinal Chemistry

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

-

Antimicrobials: Derivatives exhibit activity against Staphylococcus aureus and Escherichia coli .

-

Neuroprotective Agents: Modulates GABA receptors in preclinical models.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume